molecular formula C11H18N2O3S B2589588 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide CAS No. 1396812-52-4

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2589588
CAS No.: 1396812-52-4
M. Wt: 258.34
InChI Key: OBMBRBGAKOHLIZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide is an isoxazole-derived carboxamide featuring a hydroxy-methylthio-butyl side chain.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8-6-9(13-16-8)10(14)12-7-11(2,15)4-5-17-3/h6,15H,4-5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBRBGAKOHLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Carboxamide Group: This step involves the reaction of the isoxazole derivative with an appropriate amine under conditions that favor amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like NaOH (sodium hydroxide) or NH₃ (ammonia) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with isoxazole rings are known to exhibit various biological properties, including antimicrobial and anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the carboxamide group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. The isoxazole ring and carboxamide group are likely to play key roles in binding to enzymes or receptors, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s hydroxy-methylthio-butyl side chain distinguishes it from analogs with aromatic (e.g., thiophene, chlorophenyl) or bulky aliphatic (e.g., tert-butyl) substituents. This group may enhance solubility relative to purely hydrophobic side chains (e.g., tert-butyl) but reduce it compared to morpholine-containing derivatives .

Key Observations :

  • The target compound’s synthesis would likely mirror the oxime cyclization and carboxylic acid coupling steps seen in , but with modifications to incorporate the hydroxy-methylthio-butyl side chain.

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Side Chains (e.g., tert-butyl ): Enhance membrane permeability but may reduce aqueous solubility.
  • Methylthio Groups : May influence redox stability or serve as metabolic sites, as seen in sulfur-containing aroma compounds (e.g., methanethiol in ) .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an isoxazole ring and a carboxamide functional group. Its chemical formula is C12H17N3O3SC_{12}H_{17}N_{3}O_{3}S, which contributes to its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Microtubule Interaction : Similar to other antimitotic agents, this compound appears to interfere with microtubule dynamics, crucial for proper cell division.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis through the mitochondrial pathway, leading to cell death in cancerous cells while sparing normal cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases.

Research Findings

  • Oxidative Stress Reduction : It has been found to reduce oxidative stress markers in neuronal cells, suggesting potential benefits in conditions like Alzheimer's disease.
  • Neuroinflammation Modulation : The compound may also modulate inflammatory pathways, providing a dual mechanism of action against neurodegeneration.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.1

These results indicate a promising therapeutic index compared to conventional chemotherapeutics, which often exhibit higher toxicity levels.

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound leads to significant tumor size reduction with minimal side effects, reinforcing its potential as an anticancer agent.

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